![molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabiciclo[3.2.1]octan-8-ona CAS No. 1408076-29-8](/img/structure/B1405016.png)
3-Boc-6-oxa-3-azabiciclo[3.2.1]octan-8-ona
Descripción general
Descripción
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system. Additionally, it has applications in the agrochemical and dyestuff industries .
Mecanismo De Acción
Target of Action
The primary target of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also the central core of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This interaction results in the activation of the tropane alkaloids, leading to their biological activities .
Biochemical Pathways
The compound affects the biochemical pathways associated with tropane alkaloids . The activation of these alkaloids can lead to various downstream effects, depending on the specific alkaloid involved . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its activation of tropane alkaloids . These effects can vary widely, as tropane alkaloids have a broad range of biological activities
Análisis Bioquímico
Biochemical Properties
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the synthesis of tropane alkaloids, which are known for their diverse biological activities . The rigid structure of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one allows it to fit into specific enzyme active sites, facilitating or inhibiting biochemical reactions. Additionally, its interactions with proteins can lead to changes in protein conformation and function, further influencing biochemical pathways.
Cellular Effects
The effects of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can also have distinct biochemical properties and effects on cells. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur.
Metabolic Pathways
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that enhance its solubility and facilitate its excretion . The metabolic flux of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can also influence the levels of other metabolites, leading to changes in overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can influence its biochemical effects and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular energy metabolism.
Métodos De Preparación
The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one can be compared with other similar compounds such as 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system. The unique structure of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, particularly the presence of the Boc protecting group, makes it distinct and valuable for specific synthetic applications .
Propiedades
IUPAC Name |
tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJZAIJKFKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131762 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-29-8 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
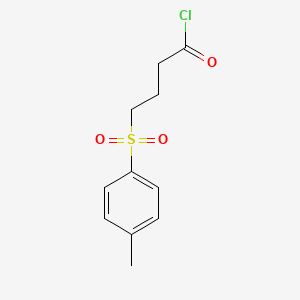

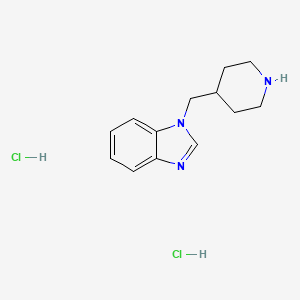
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

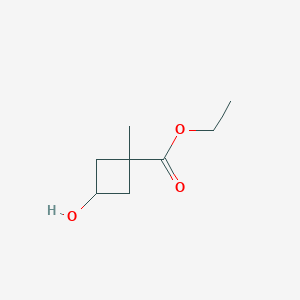
![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)
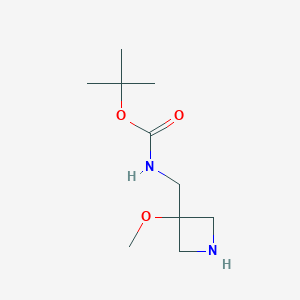
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
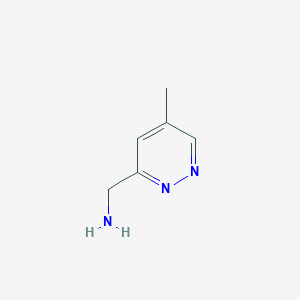
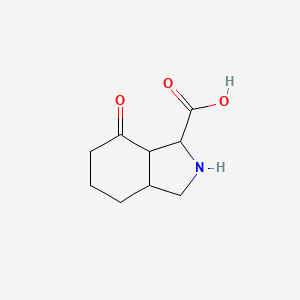
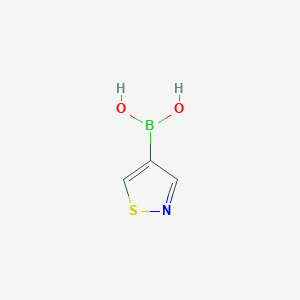
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
